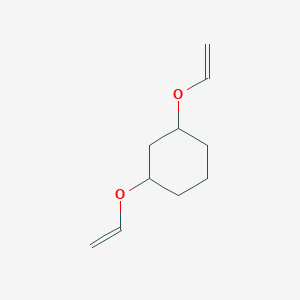
1,3-Bis(ethenyloxy)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(ethenyloxy)cyclohexane is an organic compound with the molecular formula C10H16O2 It is a derivative of cyclohexane, where two ethenyloxy groups are attached to the 1 and 3 positions of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(ethenyloxy)cyclohexane can be synthesized through several methods. One common approach involves the reaction of cyclohexane-1,3-diol with vinyl ethers under acidic conditions. The reaction typically proceeds via the formation of an intermediate, which then undergoes a substitution reaction to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the reaction. The process may also involve purification steps such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(ethenyloxy)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the ethenyloxy groups to ethoxy groups.
Substitution: The ethenyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Ethoxy derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the reagents used.
Scientific Research Applications
1,3-Bis(ethenyloxy)cyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: Used in the production of polymers and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Bis(ethenyloxy)cyclohexane involves its interaction with specific molecular targets. For example, in oxidation reactions, the compound may interact with oxidizing agents to form epoxides through a concerted mechanism. The ethenyloxy groups provide sites for chemical modifications, allowing the compound to participate in various chemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(ethenyloxy)cyclohexane
- 1,4-Bis(ethenyloxy)cyclohexane
- 1,3-Bis(ethoxy)cyclohexane
Comparison
1,3-Bis(ethenyloxy)cyclohexane is unique due to the positioning of the ethenyloxy groups on the 1 and 3 positions of the cyclohexane ring. This structural arrangement imparts distinct chemical reactivity and physical properties compared to its isomers and analogs. For instance, 1,2-Bis(ethenyloxy)cyclohexane and 1,4-Bis(ethenyloxy)cyclohexane have different spatial arrangements, leading to variations in their chemical behavior and applications.
Properties
CAS No. |
850894-46-1 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
1,3-bis(ethenoxy)cyclohexane |
InChI |
InChI=1S/C10H16O2/c1-3-11-9-6-5-7-10(8-9)12-4-2/h3-4,9-10H,1-2,5-8H2 |
InChI Key |
DUKMKNIRPNLVFB-UHFFFAOYSA-N |
Canonical SMILES |
C=COC1CCCC(C1)OC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















